![molecular formula C12H22O10S B12066506 2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)
2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiosophorose is a thio-linked disaccharide, specifically a 2-thio derivative of sophorose Sophorose itself is a disaccharide composed of two glucose molecules linked by a β-1,2-glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiosophorose can be synthesized through the thioglycosylation of sophorose derivatives. One common method involves the use of thioglycosyl donors and acceptors under the influence of a promoter such as silver triflate or N-iodosuccinimide. The reaction typically proceeds at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of thiosophorose may involve the enzymatic conversion of sophorose using thioglycosidases. These enzymes catalyze the transfer of a thiol group to the glycosidic bond, resulting in the formation of thiosophorose. This method is advantageous due to its specificity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Thiosophorose undergoes various chemical reactions, including:
Oxidation: Thiosophorose can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiosophorose can yield thiols and disulfides.
Substitution: Thiosophorose can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted thiosophorose derivatives.
Scientific Research Applications
Thiosophorose has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycomimetics.
Biology: Studied for its role in glycosylation processes and its potential as a glycosidase inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases related to glycosylation disorders.
Mechanism of Action
Thiosophorose exerts its effects by interacting with glycosidases and glycosyltransferases. The sulfur atom in the glycosidic bond alters the enzyme-substrate interaction, leading to inhibition or modification of the enzyme’s activity. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Thioglucose: A thio-analog of glucose with similar properties.
Thiomaltose: A thio-analog of maltose with a sulfur atom in the glycosidic bond.
Thiolactose: A thio-analog of lactose with a sulfur atom in the glycosidic bond.
Uniqueness of Thiosophorose
Thiosophorose is unique due to its β-1,2-glycosidic linkage and the presence of a sulfur atom, which imparts distinct chemical and biological properties. Its ability to inhibit glycosidases and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H22O10S |
|---|---|
Molecular Weight |
358.36 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(20-3)22-10-8(18)6(16)4(2-14)21-12(10)23/h3-19,23H,1-2H2 |
InChI Key |
UULNBDNUSXGHBK-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2S)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




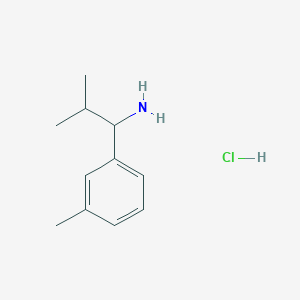

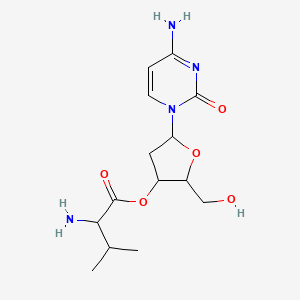
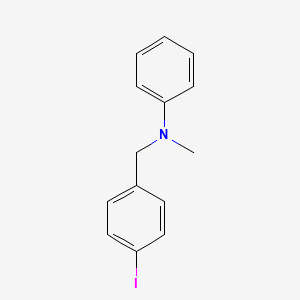

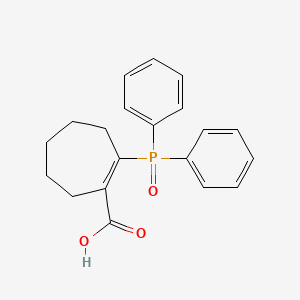

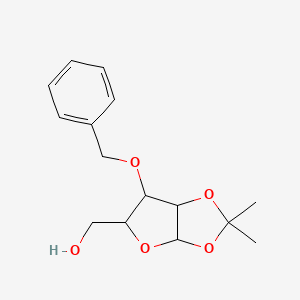

![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)


